4-isothiocyanatobutanoic Acid
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Overview
Description
4-Isothiocyanatobutanoic acid is a compound derived from glucosinolates, which are secondary metabolites found in plants of the Brassicaceae family.
Mechanism of Action
Target of Action
4-Isothiocyanatobutanoic Acid is primarily targeted against various human pathogens . It has been found to exhibit significant inhibitory and microbicidal activity against these pathogens .
Mode of Action
It is known that it demonstrates antimicrobial activity, which suggests that it interacts with microbial targets, leading to their inhibition or death .
Biochemical Pathways
This compound is a product of the autolysis of glucosinolates, which are secondary metabolites found in certain plants . The breakdown of glucosinolates leads to the formation of various compounds, including isothiocyanates such as this compound . The affected pathways and their downstream effects are currently under investigation.
Result of Action
The primary result of the action of this compound is its antimicrobial effect. It has been found to exhibit significant inhibitory and microbicidal activity against various human pathogens . This suggests that it may disrupt essential cellular processes in these pathogens, leading to their inhibition or death.
Biochemical Analysis
Biochemical Properties
It has been identified as a product of glucosinolate autolysis . Glucosinolates are a class of organic compounds that contain sulfur and nitrogen and are known for their role in plant defense against herbivores and pathogens . The breakdown of glucosinolates can result in a variety of products, including isothiocyanates like 4-isothiocyanatobutanoic acid .
Molecular Mechanism
As an isothiocyanate, it may interact with biomolecules through its isothiocyanate group, but specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isothiocyanatobutanoic acid can be synthesized through the autolysis of glucosinolates found in plants such as the diffuse wallflower (Erysimum diffusum). The process involves the enzymatic hydrolysis of glucosinolates to produce isothiocyanates, including this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatobutanoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form its methyl ester.
Oxidation and Substitution: Specific conditions and reagents for these reactions are not extensively documented, but they typically involve standard organic chemistry reagents and conditions.
Major Products:
Hydrolysis Product: Methyl ester of this compound.
Scientific Research Applications
4-Isothiocyanatobutanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenyl ethyl isothiocyanate
- Sulforaphane
Uniqueness: 4-Isothiocyanatobutanoic acid is unique due to its specific structure and the resulting antimicrobial properties. While other isothiocyanates also exhibit antimicrobial activity, the specific molecular interactions and pathways involved can vary, making this compound a distinct compound in its class .
Properties
IUPAC Name |
4-isothiocyanatobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-5(8)2-1-3-6-4-9/h1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZJWRREHJQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4374-71-4 |
Source
|
Record name | 4-isothiocyanatobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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